3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. The compound's systematic name reflects its complex structure, which includes an imidazolium cation and a butylphenyl amine moiety. It is classified as a quaternary ammonium compound, which often exhibits unique properties and reactivity due to the presence of the positively charged nitrogen atom.
The compound is associated with various research studies and commercial suppliers, reflecting its relevance in scientific applications. Specific details about the compound can be found in databases such as ChemSrc and Sigma-Aldrich, which provide comprehensive chemical data including molecular weight, formula, and structural information .
This compound falls under the category of imidazolium salts. Imidazolium compounds are often studied for their applications in catalysis, ionic liquids, and as potential therapeutic agents due to their ability to interact with biological systems.
The synthesis of 3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of reactions and confirm product identity.
The molecular structure of 3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride can be represented using various structural formulas. The key features include:
The molecular formula is , and its molecular weight is approximately 306.82 g/mol . The compound's structural representation can be depicted using SMILES notation: CC(C)N1C=CN(C1=O)C(=O)CC2=CC=C(C=C2)C(C)=C
.
The compound can undergo several chemical reactions typical for imidazolium salts:
Reactions involving this compound are often characterized by their sensitivity to reaction conditions such as solvent choice and temperature, which can significantly influence yields and selectivity.
The mechanism of action for 3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride is not fully elucidated but may involve:
Studies on similar compounds suggest that imidazolium derivatives may exhibit antimicrobial or anticancer properties, although specific data on this compound's action remains limited .
The physical properties of 3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride include:
Chemical properties include:
Relevant data from suppliers indicate that it has a melting point around 150°C .
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride has potential applications in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7